Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula . It is classified as a benzoate ester, featuring a chloro group at the 5-position, a fluoro group at the 2-position, and a hydroxy group at the 4-position of the aromatic ring. This unique arrangement of substituents imparts distinctive chemical properties and biological activities, making it valuable in various fields, including medicinal chemistry and materials science.
There is no scientific literature available on the mechanism of action of ECFHB.
Aromatic esters are studied for their potential use in liquid crystals []. Liquid crystals exhibit properties between those of liquids and solids and find applications in displays and other optical devices [].
Certain aromatic esters exhibit antibacterial or antifungal properties [, ]. Research in this area focuses on identifying compounds with desirable biological activity and limited toxicity.
Research indicates that ethyl 5-chloro-2-fluoro-4-hydroxybenzoate exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor and in protein-ligand interaction studies. The presence of the hydroxy group allows for hydrogen bonding with biological macromolecules, while the halogen substituents enhance its binding affinity to specific targets. This compound has shown promise in anti-inflammatory and antimicrobial applications.
Several methods exist for synthesizing ethyl 5-chloro-2-fluoro-4-hydroxybenzoate:
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate has diverse applications across various fields:
The interaction studies of ethyl 5-chloro-2-fluoro-4-hydroxybenzoate focus on its binding mechanisms with enzymes and receptors. The hydroxy group facilitates hydrogen bonding with active site residues, while the chloro and fluoro groups contribute to enhanced binding affinity through halogen bonding interactions. These properties influence various biochemical pathways and are crucial for understanding its biological activity.
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate can be compared with several structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| Ethyl 5-chloro-2-hydroxybenzoate | Lacks fluoro substituent; different reactivity |
| Ethyl 4-fluoro-2-hydroxybenzoate | Lacks chloro substituent; variations in properties |
| Ethyl 5-chloro-4-hydroxybenzoate | Contains chloro but lacks fluoro; different applications |
| Ethyl 2-fluoro-4-hydroxybenzoate | Lacks chloro substituent; distinct chemical behavior |
The unique combination of chloro, fluoro, and hydroxy groups in ethyl 5-chloro-2-fluoro-4-hydroxybenzoate distinguishes it from these similar compounds, contributing to its unique chemical reactivity and biological activities.